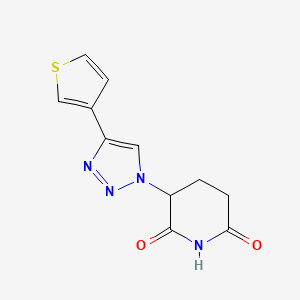![molecular formula C21H47N5O11S B10828274 (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane;sulfuric acid](/img/structure/B10828274.png)
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sagamicin (sulfate) is an aminoglycoside antibiotic produced by the bacterium Micromonospora sagamiensis. It is chemically related to gentamicin and exhibits potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria . Sagamicin is known for its effectiveness in treating infections caused by bacteria that are resistant to other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sagamicin is primarily produced through fermentation using the bacterium Micromonospora sagamiensis . The production process involves cultivating the bacterium in a suitable growth medium, followed by the extraction and purification of the antibiotic. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of sagamicin .
Industrial Production Methods
In industrial settings, the production of sagamicin involves large-scale fermentation processes. The bacterium Micromonospora sagamiensis is grown in bioreactors under controlled conditions. After fermentation, the broth is subjected to various purification steps, including filtration, ion-exchange chromatography, and crystallization, to obtain pure sagamicin sulfate .
Chemical Reactions Analysis
Types of Reactions
Sagamicin undergoes several types of chemical reactions, including:
Oxidation: Sagamicin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in sagamicin, altering its chemical properties.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce sagamicin.
Major Products Formed
The major products formed from these reactions include various derivatives of sagamicin with altered chemical and biological properties. These derivatives can be studied for their potential therapeutic applications .
Scientific Research Applications
Sagamicin has several scientific research applications, including:
Mechanism of Action
Sagamicin exerts its antibacterial effects by binding to the ribosomes of bacterial cells, causing mistranscription of messenger RNA. This leads to the production of faulty proteins, which ultimately inhibits the growth and survival of the bacteria . The primary molecular target of sagamicin is the bacterial ribosome, and its action disrupts protein synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Sagamicin is chemically related to other aminoglycoside antibiotics, including:
Gentamicin: Sagamicin is structurally similar to gentamicin, with differences in the methylation pattern at specific positions.
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action but different structural features.
Amikacin: A derivative of kanamycin with modifications that enhance its activity against resistant bacteria.
Uniqueness
Sagamicin is unique among aminoglycosides due to its specific methylation pattern, which contributes to its distinct antibacterial activity and reduced toxicity compared to other aminoglycosides . Its effectiveness against a broad range of bacteria, including those resistant to other antibiotics, makes it a valuable therapeutic agent .
Properties
Molecular Formula |
C21H47N5O11S |
|---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane;sulfuric acid |
InChI |
InChI=1S/C20H41N5O7.CH4.H2O4S/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;;1-5(2,3)4/h9-19,24-28H,4-8,21-23H2,1-3H3;1H4;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-;;/m0../s1 |
InChI Key |
FRFDWGYZTNUDOG-FBSHNALBSA-N |
Isomeric SMILES |
C.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O.OS(=O)(=O)O |
Canonical SMILES |
C.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10828194.png)




![(2Z)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B10828235.png)

![trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B10828260.png)
![azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide](/img/structure/B10828267.png)


![9-ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole](/img/structure/B10828285.png)
![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;methane;sulfuric acid](/img/structure/B10828291.png)
